molecular formula C15H14BrNO4S B352730 2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate CAS No. 313402-84-5

2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate

Cat. No.: B352730
CAS No.: 313402-84-5
M. Wt: 384.2g/mol
InChI Key: QUUFQYVJDQNAHE-UHFFFAOYSA-N
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Description

2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate is an organic compound that features both acetylamino and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate typically involves the reaction of 2-(Acetylamino)phenol with 5-bromo-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted product.

    Hydrolysis: Hydrolysis of the acetylamino group yields the corresponding amine and acetic acid.

Scientific Research Applications

2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, while the sulfonate group can interact with positively charged regions of proteins. These interactions can inhibit enzyme activity or alter protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetylamino)phenyl 5-bromo-2-methylbenzenesulfonate
  • 2-Acetylamino-5-bromo-6-methylpyridine
  • 2-Acetylamino-5-bromo-4-methylpyridine

Uniqueness

This compound is unique due to the presence of both acetylamino and sulfonate groups, which provide distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2-acetamidophenyl) 5-bromo-2-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c1-10-7-8-12(16)9-15(10)22(19,20)21-14-6-4-3-5-13(14)17-11(2)18/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUFQYVJDQNAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC=C2NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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